molecular formula C18H20N4O B12229762 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12229762
M. Wt: 308.4 g/mol
InChI Key: UZULOAMDOGDWPD-UHFFFAOYSA-N
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Description

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. One of the primary targets is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system . The compound binds to the receptor, facilitating the passage of cations into the cell, which alters the cell membrane’s polarity and activates signal transduction pathways . This interaction is believed to contribute to its neuroprotective and cognitive-enhancing effects.

Comparison with Similar Compounds

1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can be compared with other pyridazine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C18H20N4O/c1-13(23)21-9-15-11-22(12-16(15)10-21)18-8-7-17(19-20-18)14-5-3-2-4-6-14/h2-8,15-16H,9-12H2,1H3

InChI Key

UZULOAMDOGDWPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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